[1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
[1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a biphenyl group and a bicyclic azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
[1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
Its structural features make it a candidate for binding to specific biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents .
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity. It may also find applications in the development of sensors and catalysts .
Mechanism of Action
The mechanism of action of [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s bicyclic structure allows it to fit into the binding pockets of proteins, making it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and azabicyclo octane analogs. Examples include:
- [1,1’-biphenyl]-4-yl((1R,5S)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone
- [1,1’-biphenyl]-4-yl((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)methanone
Uniqueness
What sets [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone apart is its combination of a biphenyl core with a methylene-bridged azabicyclo octane structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-15-13-19-11-12-20(14-15)22(19)21(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,19-20H,1,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGEAFCZUINOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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